5-(2-furyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride
Overview
Description
5-(2-furyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride is a heterocyclic compound that contains a furan ring, a piperazine ring, and a thiadiazine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-furyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized from furfural, which is derived from biomass.
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Formation of the Thiadiazine Ring: The thiadiazine ring is formed by the reaction of thiosemicarbazide with carbon disulfide and subsequent cyclization.
Coupling Reactions: The furan, piperazine, and thiadiazine rings are coupled together through nucleophilic substitution reactions to form the final compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-(2-furyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thiadiazine ring can be reduced to form thiadiazolidines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Furanones.
Reduction: Thiadiazolidines.
Substitution: Substituted piperazines.
Scientific Research Applications
5-(2-furyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-(2-furyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(2-furyl)-2-piperazin-1-yl-1,3,4-thiadiazole: .
5-(2-furyl)-2-piperazin-1-yl-1,3,4-oxadiazole: .
Uniqueness
5-(2-furyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride is unique due to the presence of the thiadiazine ring, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
5-(furan-2-yl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS.2ClH/c1-2-10(16-7-1)9-8-17-11(14-13-9)15-5-3-12-4-6-15;;/h1-2,7,12H,3-6,8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXCEESPUHUGLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=C(CS2)C3=CC=CO3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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